molecular formula C22H16N2S B12523208 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole CAS No. 666751-43-5

4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole

Cat. No.: B12523208
CAS No.: 666751-43-5
M. Wt: 340.4 g/mol
InChI Key: DVYRXVFRSJSHEM-UHFFFAOYSA-N
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Description

4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two phenylethenyl groups attached to the benzothiadiazole core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,1,3-benzothiadiazole.

    Formation of Intermediate: The intermediate compound is formed by reacting 2,1,3-benzothiadiazole with a suitable halogenated phenylethenyl derivative under palladium-catalyzed cross-coupling conditions.

    Final Product Formation: The final product, this compound, is obtained by further purification and crystallization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by efficient purification techniques such as column chromatography and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.

    Substitution: The phenylethenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenated compounds and organometallic reagents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrobenzothiadiazole derivatives.

Scientific Research Applications

4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of advanced materials with unique photophysical properties.

    Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various proteins and enzymes, affecting their function.

    Pathways Involved: It influences cellular pathways related to oxidative stress and electron transport, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of phenylethenyl groups.

    2,1,3-Benzothiadiazole: The core structure without the phenylethenyl groups.

    4,4’-Bis(phenylethynyl)biphenyl: Another derivative with a biphenyl core.

Uniqueness

4,7-Bis(2-phenylethenyl)-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics.

Properties

CAS No.

666751-43-5

Molecular Formula

C22H16N2S

Molecular Weight

340.4 g/mol

IUPAC Name

4,7-bis(2-phenylethenyl)-2,1,3-benzothiadiazole

InChI

InChI=1S/C22H16N2S/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21(19)23-25-24-22)14-12-18-9-5-2-6-10-18/h1-16H

InChI Key

DVYRXVFRSJSHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C3=NSN=C23)C=CC4=CC=CC=C4

Origin of Product

United States

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